molecular formula C21H24ClN3O3S B10937983 N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-(naphthalen-2-ylsulfonyl)propanamide

N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-(naphthalen-2-ylsulfonyl)propanamide

Cat. No.: B10937983
M. Wt: 434.0 g/mol
InChI Key: QHMPMXPTOCFQCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE is a complex organic compound that features a pyrazole ring substituted with a chloro and dimethyl group, linked to a naphthylsulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE typically involves multi-step organic reactions. One common approach is the cyclization of hydrazine derivatives with appropriate diketones to form the pyrazole ring, followed by subsequent functionalization to introduce the chloro and dimethyl groups . The naphthylsulfonyl moiety can be introduced through sulfonylation reactions using sulfonyl chlorides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N~1~-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .

Mechanism of Action

The mechanism of action of N1-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects . The pathways involved may include signal transduction cascades or metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE is unique due to its specific combination of a pyrazole ring with chloro and dimethyl substitutions and a naphthylsulfonyl moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H24ClN3O3S

Molecular Weight

434.0 g/mol

IUPAC Name

N-[3-(4-chloro-3,5-dimethylpyrazol-1-yl)propyl]-3-naphthalen-2-ylsulfonylpropanamide

InChI

InChI=1S/C21H24ClN3O3S/c1-15-21(22)16(2)25(24-15)12-5-11-23-20(26)10-13-29(27,28)19-9-8-17-6-3-4-7-18(17)14-19/h3-4,6-9,14H,5,10-13H2,1-2H3,(H,23,26)

InChI Key

QHMPMXPTOCFQCV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCCNC(=O)CCS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.